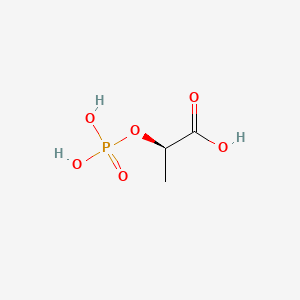

(2R)-2-phosphonooxypropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28238-06-4 |

|---|---|

Molecular Formula |

C3H7O6P |

Molecular Weight |

170.06 g/mol |

IUPAC Name |

(2R)-2-phosphonooxypropanoic acid |

InChI |

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1 |

InChI Key |

CSZRNWHGZPKNKY-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OP(=O)(O)O |

Canonical SMILES |

CC(C(=O)O)OP(=O)(O)O |

Origin of Product |

United States |

Stereochemical Identity and Classification Within the Phosphonooxypropanoic Acid Series

Elucidation of the (2R) Absolute Configuration of 2-Phosphonooxypropanoic Acid

The determination of the absolute configuration of a chiral molecule, such as (2R)-2-phosphonooxypropanoic acid, is fundamental to understanding its interaction with other chiral molecules, particularly in biological systems. The "(2R)" designation specifies the spatial arrangement of the substituents around the chiral carbon atom, which is the second carbon in the propanoic acid chain. This assignment is made using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four groups attached to the chiral center.

For 2-phosphonooxypropanoic acid, the groups attached to the chiral carbon (C2) are:

-OPO(OH)₂ (phosphonooxy group)

-COOH (carboxyl group)

-CH₃ (methyl group)

-H (hydrogen atom)

According to the CIP rules, the priority is assigned based on the atomic number of the atoms directly attached to the chiral center. The phosphonooxy group receives the highest priority, followed by the carboxyl group, the methyl group, and finally the hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the "R" configuration (from the Latin rectus, meaning right).

Academic Differentiation from (2S)-2-Phosphonooxypropanoic Acid (L-Phospholactate)

This compound is the enantiomer of (2S)-2-phosphonooxypropanoic acid, also known as L-phospholactate. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity of atoms, their spatial arrangement is different. This difference in chirality leads to distinct properties, particularly in their interactions with other chiral molecules, such as enzymes.

| Property | This compound | (2S)-2-phosphonooxypropanoic acid (L-Phospholactate) |

| Absolute Configuration | R | S |

| Common Name | D-Phospholactic acid | L-Phospholactic acid |

| Biological Significance | Less common in central metabolic pathways. | Intermediate in certain metabolic pathways, such as the biosynthesis of coenzyme F420 in some microorganisms. |

| Enzymatic Specificity | Not a substrate for enzymes that specifically recognize the L-form. | Specifically recognized and metabolized by certain enzymes, such as 2-phospho-L-lactate transferase. |

The differentiation between these two enantiomers is crucial in biological contexts. For instance, the enzyme 2-phospho-L-lactate transferase, involved in the biosynthesis of coenzyme F420 in Methanococcus jannaschii, specifically utilizes L-phospholactate. This high degree of stereospecificity is a common feature of enzymes, which often can distinguish between two enantiomers with remarkable precision.

Comparative Analysis with Structurally Related Phosphorylated Carboxylic Acids (e.g., Phosphoglyceric Acids)

This compound can be structurally compared to other important phosphorylated carboxylic acids, such as 2-phosphoglyceric acid and 3-phosphoglyceric acid. These phosphoglyceric acids are key intermediates in central metabolic pathways like glycolysis and the Calvin cycle.

| Feature | This compound | 2-Phosphoglyceric acid | 3-Phosphoglyceric acid |

| Parent Carboxylic Acid | Propanoic acid | Glyceric acid | Glyceric acid |

| Position of Phosphate (B84403) Group | C2 | C2 | C3 |

| Additional Functional Group | Methyl group at C3 | Hydroxymethyl group at C3 | Hydroxymethyl group at C1 and hydroxyl at C2 |

| Role in Metabolism | Not a major intermediate in central metabolism. | Key intermediate in glycolysis and gluconeogenesis. | Key intermediate in glycolysis, gluconeogenesis, and the Calvin cycle. |

The primary structural difference lies in the substituent at the C3 position. In this compound, this is a methyl group, whereas in the phosphoglyceric acids, it is a hydroxymethyl group. This seemingly small difference has profound implications for their respective biological roles. The presence of the hydroxyl group in phosphoglyceric acids allows for further enzymatic transformations, such as dehydration to phosphoenolpyruvate (B93156) in the case of 2-phosphoglycerate, which are not possible for 2-phosphonooxypropanoic acid.

Investigation of Isomeric Interconversions and Chiral Specificity in Biological Processes

The conversion of one enantiomer into another is a process known as racemization. This can occur under certain chemical conditions, such as heat or the presence of a catalyst, and can proceed through the formation of a planar, achiral intermediate. While the potential for racemization of 2-phosphonooxypropanoic acid under specific laboratory conditions exists, its occurrence under physiological conditions is not well-documented. In biological systems, such interconversions are typically catalyzed by specific enzymes called racemases. There is currently no widespread evidence of a racemase that acts on 2-phosphonooxypropanoic acid.

The chiral specificity of biological processes is a cornerstone of biochemistry. Enzymes, with their precisely shaped active sites, are highly stereospecific and can often differentiate between enantiomers. This means that an enzyme designed to bind and catalyze a reaction with (2S)-2-phosphonooxypropanoic acid will generally not interact with this compound, or will do so with significantly lower efficiency. This principle of enzyme stereospecificity dictates that the biological roles and metabolic fates of the (2R) and (2S) enantiomers of 2-phosphonooxypropanoic acid are distinct. While L-phospholactate has a defined role in certain microbial metabolic pathways, the specific biological functions of D-phospholactic acid are less clear and may be limited to specialized pathways or organisms. The metabolism of D-amino acids in some organisms, for example, involves specific oxidases that are distinct from the enzymes that metabolize L-amino acids, highlighting the segregated nature of enantiomer metabolism in biology.

Biosynthesis and Interconnected Metabolic Pathways of 2r 2 Phosphonooxypropanoic Acid

Enzymatic Formation Mechanisms of (2R)-2-Phosphonooxypropanoic Acid

The formation of this compound is an enzyme-catalyzed process, indicating a controlled and specific biological role. The pathways leading to its synthesis and the stereospecific nature of these reactions are key to understanding its function.

Putative Precursor Pathways and Relevant Biocatalytic Reactions

The primary precursor for the synthesis of this compound is D-lactic acid. The enzymatic phosphorylation of D-lactic acid is the key biocatalytic reaction. This reaction is analogous to the phosphorylation of other small carboxylic acids, where a kinase enzyme utilizes a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP), to transfer a phosphoryl group to the hydroxyl group of the substrate.

While direct evidence for a specific D-lactic acid kinase that produces this compound is not extensively documented in mainstream metabolic pathways, the existence of various kinases with broad substrate specificities suggests a plausible mechanism. For instance, enzymes within the glycerate kinase family or other similar carbohydrate kinases could potentially catalyze this reaction, albeit perhaps with lower efficiency than for their primary substrates.

Another putative pathway could involve the reduction of phosphopyruvic acid. However, the more common metabolic fate of phosphoenolpyruvate (B93156) (PEP) is its conversion to pyruvate (B1213749), a central molecule in energy metabolism. nih.gov The biosynthesis of phosphonate (B1237965) natural products often starts with the rearrangement of PEP to phosphonopyruvate, highlighting the enzymatic machinery available to modify phosphorylated three-carbon compounds. nih.gov

Stereoselective Enzymatic Synthesis Routes in Diverse Organisms

The stereospecificity of enzymatic reactions is a fundamental principle of biochemistry. The synthesis of the (2R)- enantiomer of 2-phosphonooxypropanoic acid is dependent on the stereospecificity of the enzymes involved. The production of the precursor, D-lactic acid, is itself a highly stereoselective process.

Enzymes known as D-lactate dehydrogenases (D-LDH) are responsible for the synthesis of D-lactic acid from pyruvate. nih.gov These enzymes are found in a variety of organisms, including certain bacteria and yeasts. For example, Lactobacillus species are well-known for their production of either D- or L-lactic acid, depending on the specific lactate (B86563) dehydrogenase they express. The synthesis of enantiopure D-lactic acid has been demonstrated using D-LDH from organisms like Lactobacillus leichmannii. nih.gov

Once D-lactic acid is formed, a stereospecific kinase would be required to phosphorylate the hydroxyl group at the C2 position, resulting in this compound. The enzyme's active site would be configured to bind D-lactic acid in a specific orientation that facilitates the phosphoryl transfer to the correct stereocenter. Multi-enzyme cascade reactions have been developed for the stereoselective synthesis of various chiral molecules, demonstrating the feasibility of such specific transformations in biological systems. nih.gov

Catabolism and Biotransformation Pathways of this compound

The breakdown of this compound is crucial for recycling its components—phosphate and propanoic acid—back into the metabolic pool. This process is primarily enzymatic, focusing on the cleavage of the phosphate ester bond.

Enzymatic Hydrolysis and Phosphate Ester Cleavage Mechanisms (e.g., Phospholactate Phosphatase-like Activity)

The key step in the catabolism of this compound is the hydrolysis of the phosphate ester bond. This reaction is catalyzed by phosphatases. While a specific "phospholactate phosphatase" is not widely characterized, enzymes belonging to the broad class of phosphomonoesterases are capable of this reaction. ebi.ac.uk

Alkaline phosphatases, for example, are known to cleave phosphomonoester bonds from a wide variety of substrates. ebi.ac.uk The mechanism of these enzymes often involves a phosphoenzyme intermediate. nih.govresearchgate.net The reaction proceeds via the cleavage of the O-P bond. nih.govresearchgate.net Studies on phosphoglycolate phosphatase, a related enzyme, have shown that the reaction mechanism can involve an ordered release of products, with the alcohol moiety (in this case, lactic acid) being released before the inorganic phosphate. nih.govresearchgate.net The rate-limiting step in some phosphatases is the protonation of the bridge oxygen. nih.govresearchgate.net

The catalytic activity of many phosphatases is dependent on metal ions, such as Mg²⁺ or Zn²⁺, which play a role in the catalytic mechanism. ebi.ac.uknih.gov For instance, alkaline phosphatases are zinc and magnesium-containing metalloenzymes. ebi.ac.uk

Subsequent Metabolic Fates of the Propanoic Acid Moiety

Upon dephosphorylation of this compound, the resulting molecule is D-lactic acid. The metabolic fate of D-lactic acid can vary depending on the organism and the metabolic state.

In some organisms, D-lactic acid can be converted to pyruvate by the action of D-lactate dehydrogenase, the same enzyme that can catalyze its formation. Pyruvate is a central metabolic intermediate and can enter several major pathways. mdpi.com

Alternatively, propanoic acid and its derivatives can be metabolized through various routes. For example, propionyl-CoA can be formed, which can then enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA. nih.gov This conversion involves a series of enzymatic reactions, including carboxylation and rearrangement. The pathway from propionyl-CoA to succinyl-CoA is an important anaplerotic route, replenishing TCA cycle intermediates. nih.gov

Integration within Central Carbon Metabolism

The pathways for the synthesis and degradation of this compound are connected to central carbon metabolism at several key points.

The precursor, D-lactic acid, is derived from pyruvate, a product of glycolysis. mdpi.com Glycolysis is the primary pathway for glucose catabolism, linking the metabolism of this compound to carbohydrate metabolism. mdpi.com

The catabolism of this compound releases D-lactic acid, which can be converted back to pyruvate. Pyruvate can then be oxidized to acetyl-CoA and enter the TCA cycle, or it can be used for gluconeogenesis to synthesize glucose. mdpi.com

Furthermore, the propanoic acid moiety, as propionyl-CoA, can be integrated into the TCA cycle at the level of succinyl-CoA. nih.gov This connection highlights the role of this compound metabolism in providing intermediates for central metabolic pathways. The inorganic phosphate released during its hydrolysis is also a critical component for cellular energy metabolism, being essential for the synthesis of ATP.

Role in Glycolysis and Gluconeogenesis Cycles

This compound is not a direct intermediate in the primary sequences of glycolysis or gluconeogenesis. nih.govnih.gov Its connection to these fundamental pathways is indirect, primarily through the metabolism of its dephosphorylated form, D-lactate. D-lactate can be converted to pyruvate by the enzyme D-lactate dehydrogenase, and pyruvate is a critical hub molecule that can enter gluconeogenesis to synthesize glucose or be consumed in the final steps of glycolysis. nih.govwikipedia.org

A significant link to glycolytic byproducts is observed in the context of the methylglyoxal (B44143) pathway. This pathway detoxifies methylglyoxal, a compound formed from the non-enzymatic breakdown of the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP). nih.gov The methylglyoxal pathway converts this toxic byproduct into D-lactate. nih.govnih.gov In the malaria parasite Plasmodium falciparum, this D-lactate can be subsequently phosphorylated to form 2-phospho-D-lactate, i.e., this compound. nih.gov

The reverse reaction, the dephosphorylation of this compound back to D-lactate, is catalyzed by phosphatase enzymes. Studies have shown that when administered in vivo, phospholactate is rapidly cleaved by blood phosphatases to yield lactate, which can then be taken up by tissues. nih.gov This enzymatic release of D-lactate makes it available to be converted to pyruvate, which can then serve as a substrate for gluconeogenesis, particularly in the liver and kidneys. nih.gov Therefore, the phosphorylation state of D-lactate can be seen as a mechanism that gates its entry into central carbon metabolism.

Cross-Talk and Interdependencies with Lactate Metabolism

The metabolism of this compound is fundamentally interdependent with that of D-lactate. The primary cross-talk involves a phosphorylation and dephosphorylation cycle that modulates the available pool of free D-lactate.

Formation: The synthesis of this compound requires the phosphorylation of D-lactate, a reaction that would be catalyzed by a specific kinase, utilizing a phosphate donor like ATP.

Breakdown: Its degradation back to D-lactate is accomplished by phosphatases, such as phosphoglycolate phosphatase (PGP) identified in P. falciparum or other non-specific phosphatases present in blood and tissues. nih.govnih.govnih.gov

In P. falciparum, 2-phospho-D-lactate has been described as a potential "dead-end" metabolite. Its accumulation in parasites lacking the PGP enzyme suggests that its formation is a naturally occurring metabolic event and that its removal is crucial for preventing metabolic disruption. nih.gov This phosphorylation may serve to sequester D-lactate, and the subsequent dephosphorylation acts as a "metabolite repair" mechanism.

This interplay is significant because mammalian systems primarily produce and metabolize L-lactate. nih.gov D-lactate is generated in much smaller amounts endogenously or by gut microflora. nih.gov The phosphorylation to this compound represents a specific metabolic fate for the D-enantiomer, distinguishing its regulation from the high-flux metabolism of L-lactate.

Involvement in Other Specialized Metabolic Routes

Beyond its connections to central energy pathways, this compound and its precursor are involved in other specialized metabolic contexts, including potential links to amino acid metabolism and definitive roles in microbial systems.

Connections to Amino Acid Metabolism

Direct, well-documented connections between this compound and amino acid metabolism are not established. However, potential links can be inferred through shared precursors and structural analogs.

Glucogenic amino acids are defined by their ability to be converted into glucose. nih.gov This process involves their catabolism to pyruvate or other intermediates of the citric acid cycle, which can then enter gluconeogenesis. nih.gov Since pyruvate is the direct precursor for D-lactate via D-lactate dehydrogenase, a metabolic flux from glucogenic amino acids to D-lactate, and subsequently to its phosphorylated form, is biochemically plausible. ebi.ac.uk

Furthermore, the structure of the compound's backbone, propanoic acid, is shared with the amino acid alanine (B10760859) ((2R)-2-aminopropanoic acid is D-alanine). suprabank.org While chemically distinct, this structural similarity is notable. Studies on related organophosphorus compounds, such as 2-amino-3-phosphonopropionic acid (the phosphonate analog of aspartate), show that they can undergo transamination reactions—a cornerstone of amino acid metabolism—to produce metabolites like 3-phosphonopyruvic acid. nih.govnih.gov This demonstrates that phosphorus-containing C3 compounds can intersect with pathways traditionally associated with amino acids, suggesting a potential, though currently speculative, area for the metabolism of this compound.

Participation in Microbial-Specific Metabolic Pathways

The metabolic significance of this compound and its precursor, D-lactate, is more pronounced in microbial organisms. Many bacterial species are known to produce D-lactate as a primary fermentation product from carbohydrates. wikipedia.org Notable examples include various species of Lactobacillus, Enterococcus, and Streptococcus, which are common inhabitants of the human gut. ebi.ac.ukme-pedia.org

The most direct evidence for the metabolic participation of this compound comes from studies of the protozoan parasite Plasmodium falciparum. In this organism, the compound is generated from D-lactate produced by the methylglyoxal detoxification pathway and is specifically dephosphorylated by the enzyme phosphoglycolate phosphatase (PGP). nih.gov This highlights a specialized role for the compound in managing metabolic byproducts within this microbe.

The broader field of microbial biochemistry shows a wide capacity for processing phosphonates (compounds with a direct C-P bond). frontiersin.orgnih.gov Bacteria possess diverse enzymes like C-P lyases and hydrolases to utilize these compounds as nutrient sources. nih.gov While this compound is a phosphate ester (containing a C-O-P bond) rather than a phosphonate, the existence of these extensive microbial pathways for organophosphorus compounds underscores the capability of microbes to metabolize such molecules. For instance, bacteria like Corynebacterium glutamicum have been metabolically engineered to become hyperproducers of D-lactic acid, demonstrating robust pathways for its synthesis from glucose. researchgate.net This D-lactate could then serve as a substrate for phosphorylation in organisms possessing the necessary kinase activity.

Data Tables

Table 1: Key Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Role/Significance |

| This compound | This compound | The primary subject; a phosphorylated form of D-lactic acid. nih.gov |

| D-Lactic Acid | (2R)-2-hydroxypropanoic acid | The direct precursor to the main compound; product of the methylglyoxal pathway and bacterial fermentation. nih.gov |

| Pyruvic Acid | 2-oxopropanoic acid | A key metabolic hub linking glycolysis, gluconeogenesis, and lactate metabolism. nih.gov |

| D-Alanine | (2R)-2-aminopropanoic acid | A structural analog of D-lactic acid, linking to amino acid metabolism. suprabank.org |

| Methylglyoxal | 2-oxopropanal | A toxic byproduct of glycolysis detoxified via a pathway that produces D-lactate. nih.gov |

Table 2: Relevant Enzymes in the Metabolism of this compound and its Precursor

| Enzyme | Function | Metabolic Pathway Context |

| D-Lactate Dehydrogenase | Interconverts D-lactate and pyruvate. | Lactate Metabolism, Fermentation. ebi.ac.ukwikipedia.org |

| Phosphoglycolate Phosphatase (PGP) | Dephosphorylates 2-phospho-D-lactate to D-lactate. | Metabolite Repair (in P. falciparum). nih.gov |

| Blood/Tissue Phosphatases | General phosphatases that can cleave the phosphate group from phospholactate. nih.gov | General Metabolism, Nutrient Cycling. nih.gov |

| D-Lactate Kinase (Hypothetical) | Would catalyze the phosphorylation of D-lactate to form this compound. | Biosynthesis. |

| Glyoxalase I & II | Enzymes of the methylglyoxal pathway that convert methylglyoxal to D-lactate. nih.gov | Detoxification, Glycolysis side-pathway. |

Enzymology and Mechanistic Biology of 2r 2 Phosphonooxypropanoic Acid Interactions

Identification and Academic Characterization of Enzymes Utilizing (2R)-2-Phosphonooxypropanoic Acid

This compound, also known as D-2-phospholactate, is a phosphorylated derivative of lactic acid. Its interactions with enzymes are of significant interest in understanding specific metabolic pathways and enzymatic mechanisms.

Quantitative Kinetic Studies of Relevant Enzyme Systems

While comprehensive quantitative kinetic data specifically for this compound are not extensively documented in publicly available literature, its structural similarity to key metabolic intermediates suggests its potential interaction with several enzymes. The primary enzymes expected to process this molecule are involved in glycolysis and related pathways. For instance, it is suggested to be a substrate for phosphoglycerate mutase and enolase. evitachem.com

Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for understanding the efficiency and affinity of an enzyme for its substrate. For enzymes that might utilize this compound, these values would be determined through steady-state kinetic assays.

Table 1: Hypothetical Kinetic Parameters for Enzymes Acting on this compound

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Phosphoglycerate Mutase (hypothetical) | This compound | Value | Value | Value |

| Enolase (hypothetical) | This compound | Value | Value | Value |

| D-lactate Dehydrogenase (related substrate) | D-Lactate | Value | Value | Value |

Note: The values in this table are placeholders and would need to be determined experimentally. The inclusion of D-lactate dehydrogenase provides context from a related enzyme that acts on a structurally similar D-isomer substrate.

Substrate Specificity, Stereoselectivity, and Affinity Profiling

Enzymes are known for their high substrate specificity and stereoselectivity. The "R" configuration of this compound is a critical determinant for its interaction with specific enzymes.

D-isomer Specific Enzymes: The D-isomer specific 2-hydroxyacid dehydrogenase family of enzymes demonstrates the principle of stereoselectivity, acting on various D-2-hydroxyacids. ebi.ac.uk This suggests that enzymes interacting with this compound would likely belong to a class that specifically recognizes the D-enantiomer.

Lactate (B86563) Dehydrogenase (LDH): Lactate dehydrogenase typically exhibits high stereospecificity. The common vertebrate form of LDH acts on L-lactate. nih.govwikipedia.org However, D-lactate dehydrogenases exist, particularly in prokaryotes and lower eukaryotes, which specifically catalyze the conversion of pyruvate (B1213749) to D-lactate. ebi.ac.uk This underscores the enzymatic machinery's ability to distinguish between stereoisomers.

2-Phospho-L-lactate guanylyltransferase: This enzyme, involved in the biosynthesis of coenzyme F420, specifically acts on the L-isomer, (2S)-2-phospholactate, highlighting the strict stereochemical requirements within this class of enzymes. wikipedia.org

The affinity of an enzyme for this compound would be influenced by the precise geometry and charge distribution of the active site, which must complement the substrate's structure.

Molecular Mechanisms of Enzyme Catalysis Involving this compound

The catalytic mechanisms of enzymes that would potentially act on this compound, such as phosphatases and dehydrogenases, follow well-established principles of enzyme action.

Active Site Analysis and Identification of Catalytic Residues

The active site of an enzyme is a three-dimensional cleft or pocket where the substrate binds and catalysis occurs. For enzymes acting on phosphorylated substrates like this compound, the active site typically contains:

Positively Charged Residues: Arginine and lysine (B10760008) residues are often present to stabilize the negative charge of the phosphate (B84403) group.

General Acids and Bases: Residues like histidine and aspartate/glutamate (B1630785) can donate or accept protons to facilitate the reaction.

Metal Ions: Divalent metal ions, such as Mg2+ or Zn2+, are frequently required as cofactors to coordinate the phosphate group and stabilize transition states. evitachem.com

For example, in D-lactate dehydrogenase from Lactobacillus bulgaricus, a histidine residue (His297) acts as a general base, abstracting a proton from the substrate's hydroxyl group, while an glutamate residue (Glu265) stabilizes the protonated histidine. ebi.ac.uk

Elucidation of Transition State Architectures and Mechanistic Probes

Understanding the transition state is key to understanding catalysis. For a reaction involving this compound, the transition state would be a high-energy, transient species. For instance, in a phosphoryl transfer reaction catalyzed by a mutase, the transition state might involve a pentacovalent phosphorus intermediate.

Structural Basis of Enzyme-Ligand Recognition for this compound

The precise three-dimensional structure of an enzyme's active site dictates its ability to bind and act upon this compound. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining these structures.

While a specific crystal structure of an enzyme in complex with this compound is not found in the available search results, we can infer the binding mode from related structures. The recognition would involve a network of non-covalent interactions:

Hydrogen Bonds: The carboxylate and phosphate groups of the substrate would form multiple hydrogen bonds with polar residues in the active site.

Ionic Interactions: The negatively charged phosphate and carboxylate groups would form salt bridges with positively charged amino acid side chains.

Van der Waals Forces: The methyl group of the propanoic acid backbone would interact with nonpolar residues.

The stereospecificity for the (R)-enantiomer arises from the precise positioning of these interacting groups, which would sterically hinder the binding of the (S)-enantiomer.

High-Resolution Structural Studies (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

For instance, the crystal structure of 2-phosphosulfolactate phosphatase (ComB) from Clostridium acetobutylicum has been resolved, revealing a novel protein fold and a unique active site architecture. nih.gov Such studies on analogous enzymes provide a framework for understanding how this compound might be recognized and oriented within a phosphatase active site.

It is anticipated that the binding of this compound would be governed by a network of specific interactions. The phosphate group would likely be anchored by positively charged amino acid residues, such as arginine and lysine, and through hydrogen bonds with other residues within the active site. The carboxyl and methyl groups of the lactate moiety would also form specific contacts that contribute to substrate specificity.

Structural studies on enzymes like human prostatic acid phosphatase have shown how a phosphate ion and inhibitors bind within the active site, offering insights into the general mechanism of phosphate ester hydrolysis. sigmaaldrich.com These studies reveal the key residues involved in catalysis and the conformational changes that may occur upon substrate binding.

Solution-State Structural Investigations (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to solid-state crystal structures. Phosphorus-31 NMR, in particular, is well-suited for probing the chemical environment of the phosphate group in this compound and monitoring its enzymatic turnover. nih.gov

While specific NMR studies detailing the interaction of this compound with an enzyme are not prominent in the literature, the methodology has been extensively used to study enzyme-substrate and enzyme-inhibitor interactions in similar systems. For example, NMR has been used to investigate pH homeostasis in organisms by monitoring the intracellular concentrations of various phosphorylated metabolites. nih.gov

Such approaches could be employed to:

Determine the binding affinity of this compound to its target enzyme.

Identify the amino acid residues in the enzyme's active site that are in close proximity to the bound substrate.

Characterize the conformational changes in both the enzyme and the substrate upon binding.

Monitor the kinetics of the dephosphorylation reaction in real-time.

Regulatory Mechanisms of Enzyme Activity Pertinent to this compound Metabolism

The enzymatic pathways responsible for the metabolism of this compound are expected to be tightly regulated to maintain cellular homeostasis. This regulation can occur at multiple levels, from the direct modulation of enzyme activity to the control of enzyme synthesis.

Allosteric Control and Post-Translational Modifications

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme. Many metabolic enzymes are subject to allosteric control, allowing the cell to rapidly respond to changes in the concentrations of key metabolites. For instance, mammalian alkaline phosphatases have been shown to be allosteric enzymes. nih.gov In the context of this compound metabolism, the enzyme responsible for its dephosphorylation could be allosterically regulated by molecules that signal the cell's energy state or the availability of metabolic precursors.

Post-translational modifications (PTMs) represent another crucial layer of enzyme regulation. Phosphorylation and dephosphorylation, mediated by kinases and phosphatases respectively, are common PTMs that can switch an enzyme between active and inactive states. nih.gov The activity of the phosphatase acting on this compound could itself be regulated by phosphorylation or other modifications such as acetylation, methylation, or ubiquitination.

Transcriptional and Translational Regulation of Enzyme Expression

The expression of the genes encoding the enzymes involved in this compound metabolism is likely subject to transcriptional and translational control. This level of regulation allows the cell to adjust the abundance of these enzymes in response to long-term metabolic needs.

Transcriptional regulation involves the control of gene transcription into messenger RNA (mRNA). This can be influenced by transcription factors that bind to specific DNA sequences in the promoter region of the gene, thereby activating or repressing its expression. youtube.comyoutube.com For example, the expression of genes encoding glycolytic enzymes is known to be transcriptionally upregulated under hypoxic conditions by the transcription factor HIF-1. researchgate.net Similarly, the expression of the enzyme that metabolizes this compound could be under the control of specific transcription factors that respond to cellular signals related to phosphate metabolism or the broader metabolic state of the cell. nih.govnih.gov

Translational regulation controls the rate at which mRNA is translated into protein. This can be modulated by various factors, including the availability of ribosomes and translation initiation factors, as well as by regulatory proteins and non-coding RNAs that bind to the mRNA and affect its stability or translation efficiency. frontiersin.org This provides an additional layer of control over the amount of enzyme produced.

Biological Functions and Physiological Significance of 2r 2 Phosphonooxypropanoic Acid

Regulatory Roles in Cellular Processes

Comprehensive searches of scientific databases have not yielded specific information detailing the regulatory functions of (2R)-2-phosphonooxypropanoic acid. The following sections represent areas of potential involvement based on the roles of structurally analogous compounds.

Metabolic Flux Control and Contribution to Cellular Energetic Homeostasis

There is currently no direct scientific evidence to substantiate the role of this compound in controlling metabolic flux or maintaining cellular energy balance. While phosphorylated three-carbon compounds are central to glycolysis and other metabolic pathways, the specific contribution of D-Phospholactic acid has not been documented. For instance, Phosphoenolpyruvate (B93156), another phosphorylated three-carbon molecule, is a high-energy intermediate in glycolysis crucial for ATP production. hmdb.ca However, a similar role for this compound is yet to be established.

Potential Involvement in Signal Transduction Pathways Mediated by Phosphorylation

Phosphorylation is a fundamental mechanism in signal transduction, where the addition of a phosphate (B84403) group to a molecule can trigger a cascade of cellular events. nih.gov Lipids like phosphatidic acid, which is produced by phospholipase D, act as crucial second messengers in signaling pathways that regulate cell growth, proliferation, and membrane trafficking. nih.govgenome.jpnih.gov Although this compound is a phosphorylated molecule, there is no current research directly linking it to specific signal transduction pathways. nih.govnih.gov

Linkages to Gene Expression and Post-Translational Regulation

The regulation of gene expression and post-translational modifications are complex processes that can be influenced by various metabolites. In the yeast Saccharomyces cerevisiae, the availability of phosphatidic acid plays a central role in the transcriptional regulation of genes involved in the synthesis of glycerophospholipids. nih.gov This occurs through the interaction with specific transcription factors that control the expression of target genes. nih.gov However, no such regulatory role in gene expression or post-translational modifications, such as RNA degradation, has been documented for this compound.

Distribution and Biological Context Across Organisms

The presence of this compound as a metabolite across different forms of life is not well-documented in major metabolomic databases.

Microbial Systems: Role as a Metabolite in Bacteria (Escherichia coli) and Fungi (Saccharomyces cerevisiae)

While bacteria and fungi utilize a vast array of phosphorylated intermediates, the specific identification and functional characterization of this compound in common model organisms like Escherichia coli and Saccharomyces cerevisiae have not been reported in the available scientific literature. Research on E. coli has detailed the synthesis of phosphatidic acid as a key step in phospholipid biosynthesis, a process vital for membrane integrity and function. nih.gov In S. cerevisiae, phospholipase D and its product, phosphatidic acid, are involved in critical processes such as spore formation and play a non-essential role in the mating signal transduction pathway. nih.govnih.gov However, a direct metabolic role for D-Phospholactic acid in these organisms remains unconfirmed.

Intermolecular Interactions with Biological Macromolecules (Beyond Enzymes)

The structural characteristics of this compound, namely its carboxyl and phosphate groups, provide the potential for various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. These are fundamental to how small molecules associate with larger biological structures.

Non-Enzymatic Binding to Proteins and Other Biomolecules

Non-enzymatic proteins carry out a multitude of functions that rely on their ability to bind to other molecules without catalyzing a reaction. nih.govnih.govwikipedia.org This binding is governed by the affinity and specificity between the protein and the ligand. nih.gov The affinity, often quantified by the dissociation constant (Kd), indicates the strength of the binding, with lower Kd values representing higher affinity. nih.gov

Currently, there is a lack of specific documented research detailing the non-enzymatic binding of this compound to specific proteins. However, the presence of a phosphate group is significant. Phosphorylation is a key post-translational modification that can modulate protein-protein interactions and the stability of protein complexes. nih.gov The phosphate group can introduce new interaction sites, for instance, by providing recognition motifs for specific protein domains. nih.gov While this is often a result of enzymatic phosphorylation of the protein itself, the principle of phosphate-mediated interactions is relevant. It is conceivable that this compound, as a free small molecule, could interact with phosphate-binding pockets on proteins, potentially competing with or modulating the binding of other phosphorylated ligands.

The interaction of phosphorylated compounds with proteins is a cornerstone of cellular signaling and regulation. For example, the binding of phosphorylated substrates is crucial for the function of many signaling proteins. While direct evidence for this compound is wanting, the general principles of such interactions provide a framework for future investigation.

Potential for Interactions with Nucleic Acids or Lipids

The highly negatively charged phosphate backbone of nucleic acids (DNA and RNA) and the polar head groups of phospholipids (B1166683) in cell membranes present opportunities for electrostatic interactions with small charged molecules.

Interactions with Nucleic Acids:

The phosphate groups of this compound could theoretically engage in interactions with the components of nucleic acids. The bases within RNA can form hydrogen bonds with phosphate groups, contributing to the stabilization of compactly folded functional structures. nih.gov These base-phosphate interactions are crucial for RNA's three-dimensional architecture. nih.gov While these interactions are typically intramolecular within the RNA molecule, the potential for an external small molecule like this compound to interact with either the bases or the phosphate backbone cannot be entirely dismissed, although specific research in this area is not currently available.

Interactions with Lipids:

The plasma membrane, a phospholipid bilayer, regulates the passage of substances into and out of the cell and is the site of many protein-lipid interactions that are crucial for cellular function. nih.gov The interaction of small molecules with lipid membranes can alter membrane properties and influence the function of membrane-bound proteins. nih.gov

The anionic phosphate headgroup of this compound could potentially interact with the polar head groups of phospholipids in the cell membrane. Such interactions are known to be important for the binding of proteins to membranes. For instance, phosphatidic acid, a phospholipid with a phosphomonoester headgroup, plays a significant role in recruiting and activating various proteins at the membrane surface. nih.gov The ability of proteins to bind to phosphatidic acid can be influenced by the local lipid environment and pH. nih.gov

Chemical Synthesis and Derivatization Strategies for Academic Research on 2r 2 Phosphonooxypropanoic Acid

Asymmetric Synthetic Methodologies for (2R)-2-Phosphonooxypropanoic Acid

The controlled introduction of the chiral center at the C2 position is a critical challenge in the synthesis of this compound. Both chiral auxiliaries and enzymatic approaches have been explored to achieve high stereoselectivity.

Application of Chiral Auxiliaries and Catalysts in Phosphorylation Reactions

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a chiral auxiliary would be temporarily attached to a precursor molecule, such as a derivative of pyruvic acid or lactic acid, to direct the phosphorylation to the desired stereoisomer.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov For example, an N-acyl oxazolidinone derived from pyruvic acid could be subjected to an asymmetric reduction to yield the (R)-2-hydroxypropanoic acid derivative with high diastereoselectivity. Subsequent phosphorylation of the hydroxyl group, followed by the removal of the chiral auxiliary, would yield the target compound.

The choice of phosphorylating agent is also crucial. Reagents like diphenylphosphinic chloride can be used for the O-phosphorylation of α-hydroxyphosphonates. tandfonline.com The reaction conditions, including the choice of solvent and catalyst, can significantly influence the stereoselectivity of the phosphorylation step.

| Chiral Auxiliary | Precursor | Key Transformation | Potential Advantage |

| Evans Oxazolidinone | Pyruvic acid derivative | Asymmetric aldol (B89426) or reduction | High diastereoselectivity |

| Pseudoephedrine | Propanoic acid derivative | Asymmetric alkylation | Crystalline intermediates |

| (R)-BINOL | Glycine derivative | Asymmetric alkylation | Axially chiral control |

Enzymatic Synthesis Approaches for Stereospecific Production

Enzymatic synthesis offers a highly specific and environmentally friendly alternative for producing enantiomerically pure compounds. Lactate (B86563) dehydrogenases (LDHs) are particularly relevant for the synthesis of chiral lactic acid derivatives. For instance, D-lactate dehydrogenase can catalyze the stereospecific reduction of pyruvate (B1213749) to D-lactic acid, which can then be phosphorylated.

Recent studies have demonstrated the efficient synthesis of D-phenyllactic acid using a whole-cell biocatalyst co-expressing a novel D-lactate dehydrogenase and glucose dehydrogenase for cofactor regeneration. This approach could be adapted for the production of (2R)-2-hydroxypropanoic acid, the immediate precursor to this compound. Furthermore, acid phosphatases have been shown to catalyze the phosphorylation of glycerol, suggesting their potential application in the direct phosphorylation of (R)-2-hydroxypropanoic acid. tandfonline.com

| Enzyme | Substrate | Product | Key Advantage |

| D-Lactate Dehydrogenase | Pyruvate | (R)-2-Hydroxypropanoic acid | High stereospecificity |

| Acid Phosphatase | (R)-2-Hydroxypropanoic acid | This compound | Direct phosphorylation |

Preparation of Analogs and Probes for Biochemical and Mechanistic Research

To investigate the biological function and mechanism of action of this compound, the synthesis of structural analogs and biochemical probes is essential. These can include molecules with modified phosphate (B84403) groups or substitutions on the propanoic acid backbone.

Fluorinated Analogs: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. nih.gov A fluoro-substituted analog of this compound could be synthesized to probe its interaction with target proteins. For instance, a fluorinated precursor, such as 3-fluoro-2-oxopropanoic acid, could be stereoselectively reduced and subsequently phosphorylated. The synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center has been achieved through diastereodivergent and enantioselective methods. nih.gov

Non-hydrolyzable Phosphate Mimics: To study the binding of this compound to enzymes without the complication of hydrolysis, non-hydrolyzable phosphonate (B1237965) analogs can be prepared. nih.gov In these analogs, the P-O-C linkage is replaced with a more stable P-C-C linkage. The synthesis of such phosphonate analogs often involves the addition of a phosphite (B83602) to a suitable electrophile. For example, a Horner-Wadsworth-Emmons reaction could be employed to create the phosphonate backbone.

Strategies for Isotopic Labeling of this compound for Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule and to study its interactions using techniques like NMR spectroscopy and mass spectrometry. jpt.comwikipedia.org this compound can be labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) or radioisotopes (e.g., ¹⁴C, ³H).

Stable Isotope Labeling: For NMR studies, uniform or selective labeling with ¹³C and ¹⁵N is often desired. nih.gov A common strategy is to use isotopically labeled starting materials in the synthesis. For example, [¹³C₃]-pyruvic acid could be used as a precursor in an enzymatic synthesis to produce uniformly ¹³C-labeled this compound. The synthesis of isotopically labeled phosphoramidites provides a route to labeled oligonucleotides and could be adapted for smaller molecules. nih.gov Labeling with ¹⁸O in the phosphate group can be achieved by using ¹⁸O-labeled water during the phosphorylation or hydrolysis steps. nih.gov

Radiolabeling: For sensitive detection in biological systems, radiolabeling with ¹⁴C or ³H is employed. selcia.com The synthesis of ¹⁴C-labeled compounds typically starts from a simple labeled precursor like [¹⁴C]KCN or Ba¹⁴CO₃. nih.govchemrxiv.org For this compound, a synthetic route could be designed to incorporate a ¹⁴C atom into the propanoic acid backbone. Tritium (B154650) (³H) labeling can often be achieved by catalytic tritium exchange on an unsaturated precursor. The preparation of radiolabeled phospholipids (B1166683) containing ³H- and ¹⁴C-labeled fatty acids has been described and offers analogous strategies. nih.gov

| Isotope | Labeling Strategy | Application |

| ¹³C | Use of ¹³C-labeled precursors (e.g., pyruvate) | NMR, Mass Spectrometry |

| ¹⁵N | Not directly applicable to this compound | - |

| ¹⁸O | Use of H₂¹⁸O in phosphorylation/hydrolysis | Mechanistic studies, Mass Spectrometry |

| ¹⁴C | Synthesis from ¹⁴C-labeled starting materials | Radiotracing, Metabolism studies |

| ³H | Catalytic exchange on unsaturated precursor | Radiotracing, High-sensitivity detection |

Advanced Analytical Methodologies for the Detection and Quantification of 2r 2 Phosphonooxypropanoic Acid

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for metabolomic profiling and the confident identification of metabolites like (2R)-2-phosphonooxypropanoic acid within complex biological samples. Unlike unit mass resolution instruments, HRMS provides extremely high mass accuracy (typically <5 ppm) and resolution, which allows for the determination of the elemental composition of an unknown compound from its precise mass. This capability is crucial for distinguishing this compound from other co-eluting compounds with the same nominal mass but different elemental formulas.

In a typical metabolomics workflow, HRMS is coupled with a liquid chromatography system (LC-HRMS). This setup allows for the separation of metabolites prior to detection, reducing ion suppression and improving identification and quantification. For this compound, tandem mass spectrometry (MS/MS) on an HRMS platform can provide structural information through the analysis of fragmentation patterns, further confirming its identity. The added sensitivity and accuracy of HRMS enable the detection of low-abundance metabolites and provide higher quality data compared to lower-resolution techniques.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇O₆P | |

| Monoisotopic Mass (Calculated) | 169.998025 Da | |

| Ionization Mode | Negative ESI | |

| Adduct | [M-H]⁻ | |

| Observed m/z (Hypothetical) | 169.9985 | N/A |

| Mass Accuracy (Hypothetical) | < 3 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation and quantitative analysis of this compound. A suite of 1D and 2D NMR experiments can provide a complete picture of the molecule's structure.

¹H NMR provides information on the number and environment of protons.

¹³C NMR identifies all carbon atoms in the molecule.

³¹P NMR is particularly valuable as it directly probes the phosphorus atom, confirming the presence of the phosphate (B84403) group and providing information about its chemical environment.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, confirming the propanoic acid backbone and the position of the phosphate group.

Crucially for this specific compound, NMR can be used to confirm its stereochemistry. By using chiral derivatizing agents, such as (R)- or (S)-α-methoxy-α-phenylacetic acid (MPA), it is possible to create diastereomeric esters. The differences in the ¹H NMR chemical shifts (Δδ) between these two diastereomers can be used to unambiguously determine the absolute configuration at the C-2 position as (2R). Furthermore, quantitative NMR (qNMR) can be employed for accurate concentration measurements by integrating the signal of the analyte against that of a certified internal standard.

Table 2: Hypothetical NMR Data for this compound

| Nucleus | Experiment | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity (Hypothetical) |

| ¹H | 1D | 4.65 | Quartet |

| ¹H | 1D | 1.55 | Doublet |

| ¹³C | 1D | 175.0 | Singlet (C=O) |

| ¹³C | 1D | 72.5 | Singlet (CH-O) |

| ¹³C | 1D | 19.0 | Singlet (CH₃) |

| ³¹P | 1D | +2.5 | Singlet |

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, Capillary Electrophoresis, Ion Chromatography) for Isomer Resolution

Resolving the (2R)- and (2S)- enantiomers of 2-phosphonooxypropanoic acid is essential for many biological studies. Various chromatographic techniques are adept at this challenge.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing organic acids. For chiral separations, specific chiral stationary phases (CSPs) or the addition of a chiral selector to the mobile phase is required to resolve the enantiomers. Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that are separable on standard reverse-phase columns like a C18. A study on a similar propanoic acid derivative successfully achieved baseline resolution of stereoisomers using a reverse-phase column with a water-acetonitrile mobile phase containing an acidic modifier.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of phosphorylated acids like this compound by GC-MS is challenging due to their low volatility and thermal instability. Therefore, a crucial derivatization step is required to make them amenable to GC analysis. A two-step trimethylsilylation procedure, using reagents like hexamethyldisilazane (B44280) followed by bis(trimethylsilyl)trifluoroacetamide, can be employed to silylate the phosphate, hydroxyl, and carboxyl groups, rendering the molecule volatile. The resulting derivative can then be separated on a low-polarity capillary column and identified by its characteristic mass spectrum and retention time.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. Techniques like Capillary Zone Electrophoresis (CZE) are well-suited for separating charged molecules like phospholactate. For enantiomeric resolution, a chiral selector (e.g., cyclodextrins) can be added to the background electrolyte. CE consumes minute amounts of sample and can be coupled to a mass spectrometer (CE-MS) for highly sensitive and selective analysis, making it a powerful tool for isomer identification.

Ion Chromatography (IC): IC is the technique of choice for separating and detecting a wide variety of organic acids and their salts. Using an anion-exchange or ion-exclusion column, this compound can be separated from other anions in the sample. Suppressed conductivity detection is typically used, providing high sensitivity and a stable baseline. This method is robust for quantifying the total amount of the acid in various matrices, including animal feeds and aqueous solutions.

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Key Advantage for this Compound | Common Column/Capillary | Detection |

| HPLC | Partitioning between mobile and stationary phases | Established methods for chiral separation of acids. | Chiral Stationary Phase or C18 (with derivatization) | UV, MS |

| GC-MS | Partitioning between gas and stationary phases | High resolving power and definitive identification via mass spectra. | DB-5ms or similar | Mass Spectrometry (MS) |

| Capillary Electrophoresis | Differential migration in an electric field | High efficiency, low sample consumption, ideal for charged isomers. | Fused silica (B1680970) capillary | UV, MS |

| Ion Chromatography | Ion-exchange or ion-exclusion | Excellent for quantifying organic anions in aqueous samples. | Anion-exchange (e.g., IonPac AS11-HC) | Suppressed Conductivity |

Development and Validation of Enzyme-Coupled Spectrophotometric or Fluorometric Assays

Enzyme-coupled assays offer a high-throughput and often cost-effective method for quantifying specific metabolites. These assays work by linking the activity of an enzyme that acts on the target analyte to a reaction that produces a change in absorbance (spectrophotometric) or fluorescence (fluorometric).

A hypothetical enzyme-coupled assay for this compound could be designed in a two-step process.

A specific phosphatase enzyme would hydrolyze this compound to release inorganic phosphate (Pi) and lactate (B86563).

The released phosphate could then be detected using a commercially available kit, such as one based on the reaction of Pi with purine (B94841) nucleoside phosphorylase (PNPase) and its substrate MESG, which results in an absorbance increase at 360 nm.

Alternatively, if a specific D-lactate oxidase exists, the lactate produced in the first step could be oxidized to produce hydrogen peroxide (H₂O₂). This H₂O₂ can then react with a probe like Amplex Red in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin.

The development of such an assay requires careful optimization of buffer pH, enzyme concentrations, and substrate concentrations to ensure that the coupled assay accurately reflects the concentration of the analyte. Validation would involve assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy.

Table 4: Components of a Hypothetical Fluorometric Enzyme-Coupled Assay for this compound

| Component | Function | Reference |

| Specific Phosphatase | Converts this compound to D-lactate + Pi | |

| D-Lactate Oxidase | Oxidizes D-lactate to pyruvate (B1213749) + H₂O₂ | |

| Horseradish Peroxidase (HRP) | Catalyzes the reaction between Amplex Red and H₂O₂ | |

| Amplex Red | Fluorogenic probe, converted to fluorescent resorufin | |

| Buffer System | Maintains optimal pH for all enzymes |

Computational Chemistry and Structural Bioinformatics Investigations of 2r 2 Phosphonooxypropanoic Acid

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

While specific quantum chemical studies on (2R)-2-phosphonooxypropanoic acid are not extensively published, the application of these methods can provide profound insights into its molecular properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the molecule's fundamental electronic structure, preferred three-dimensional shape (conformation), and inherent reactivity.

Such calculations can determine the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The phosphate (B84403) and carboxylate groups are expected to be highly polarized, which is critical for forming hydrogen bonds and electrostatic interactions with protein residues. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to assess the molecule's kinetic stability and reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would visualize the sites most likely to engage in intermolecular interactions.

Computational tools provide several calculated properties for this compound, which serve as a foundation for more advanced modeling. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇O₆P | PubChem nih.gov |

| Molecular Weight | 170.06 g/mol | PubChem nih.gov |

| XLogP3 | -1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 169.99802494 Da | PubChem nih.gov |

This table was generated using data from the PubChem database.

Molecular Docking Simulations with Predicted Target Proteins and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a significant target has been identified through X-ray crystallography.

The compound has been co-crystallized with UDP-N-acetylglucosamine 1-carboxyvinyltransferase (often abbreviated as MurA), an essential enzyme in the bacterial cell wall biosynthesis pathway. pdbj.orgdrugbank.com This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). genome.jp The presence of this compound in the enzyme's crystal structure strongly suggests it acts as an inhibitor, likely by mimicking a substrate or transition state.

Molecular docking simulations with MurA would aim to replicate the experimentally observed binding mode and quantify the energetic favorability of this interaction. Such studies would reveal the key amino acid residues in the active site that form hydrogen bonds, salt bridges, and other non-covalent interactions with the carboxylate and phosphate moieties of the ligand. This information is invaluable for designing more potent inhibitors.

Table 2: Experimentally Determined Protein-Ligand Complexes of this compound

| PDB ID | Enzyme Name | Organism | Resolution |

|---|---|---|---|

| 4B2O | UDP-N-acetylglucosamine 1-carboxyvinyltransferase | Acinetobacter baumannii | 1.05 Å |

This table was generated using data from the Yorodumi PDB chemical components database. pdbj.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics with Biomolecules

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes and binding events.

Cheminformatics and Database Mining for Related Biochemical Networks and Evolutionary Conservation

Cheminformatics involves the use of computational methods to analyze chemical data. By leveraging large databases like PubChem, ChEMBL, and DrugBank, researchers can perform similarity searches using the structure of this compound. nih.govdrugbank.com This can identify other known molecules with similar scaffolds, potentially revealing other biological targets or related metabolic pathways.

Given that its known target is the bacterial enzyme MurA, a crucial next step would be to investigate the evolutionary conservation of this enzyme. By comparing the MurA sequence from different bacterial species, one can determine if the active site residues that interact with this compound are highly conserved. High conservation would imply that the compound might have broad-spectrum antibacterial potential. Conversely, differences in the active site could explain why it might be more effective against certain species than others. Tools like UniProt provide vast amounts of sequence data and clustering information for such analyses. uniprot.org

Predictive Modeling of Metabolic Fates and Potential Biological Interactions

Predictive modeling uses existing data to build computational models that can forecast the properties of a molecule. For this compound, this can be applied to predict its metabolic fate. Software programs can identify potential sites on the molecule that are susceptible to metabolic enzymes. For this compound, the most probable metabolic transformation would be the hydrolysis of the phosphate ester bond by phosphatase enzymes, releasing lactic acid and inorganic phosphate.

Furthermore, if a dataset of similar phospho-compounds with measured activities against a particular target were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. A QSAR model establishes a mathematical relationship between chemical structure and biological activity. Such a model could then be used to predict the inhibitory potency of new, hypothetical derivatives of this compound, guiding the synthesis of more effective compounds.

Academic Research Applications and Future Directions for 2r 2 Phosphonooxypropanoic Acid Studies

Elucidation of Novel Metabolic Pathways and Their Regulation Utilizing (2R)-2-Phosphonooxypropanoic Acid

This compound is the (R)-enantiomer of 2-phosphonooxypropanoic acid. nih.gov While L-lactate is the predominant isomer in mammalian metabolism, the roles of D-lactate and its phosphorylated derivatives are less understood but of growing interest.

The study of this compound can help in understanding alternative metabolic pathways. For instance, some organisms utilize the phosphoketolase pathway in addition to or instead of the more common Embden-Meyerhof-Parnas (glycolysis) or Entner-Doudoroff pathways. nih.govwikipedia.org The phosphoketolase pathway can, in theory, achieve a 100% carbon yield to acetyl-CoA from various monosaccharides. nih.gov Investigating how this compound might fit into or influence such pathways could reveal novel metabolic strategies in different organisms.

Furthermore, the regulation of metabolic pathways is complex. The presence of this compound could act as a regulatory signal, influencing enzyme activity or gene expression related to metabolic shifts. Research into its interactions with metabolic enzymes and regulatory proteins could uncover new layers of metabolic control.

Development of Advanced Biochemical Probes for Understanding Enzyme Mechanisms and Regulation

Biochemical probes are essential tools for studying biological processes. This compound can serve as a basis for the development of such probes to investigate enzyme mechanisms and regulation, particularly those involved in lactate (B86563) metabolism.

Fluorescent probes, for example, allow for the visualization of metabolic processes in living cells. A red fluorescent probe for imaging lactic acid metabolism, SCOTfluor lactic acid probe 510, has been developed for use in flow cytometry and super-resolution microscopy. rndsystems.com Similarly, bioluminescent assays like the Lactate-Glo™ Assay provide a sensitive method for detecting L-lactate by coupling its oxidation to a light-producing reaction. promega.com These existing technologies highlight the potential for developing specific probes derived from this compound to study the less common D-lactate pathways.

Such probes could be used to:

Track the uptake and metabolism of D-lactate in real-time.

Identify and characterize enzymes that specifically interact with this compound.

Investigate the subcellular localization of D-lactate metabolism.

Genetically encoded biosensors are another promising avenue. Recently, a synthetic lactate biosensor was engineered to operate in environments where previous sensors failed, demonstrating the feasibility of creating tailored biosensors for specific metabolic conditions. acs.org A biosensor specific for this compound could be invaluable for studying its role in various biological contexts.

Investigation of Its Mechanistic Role in Pathological Metabolic Dysregulation

Aberrant metabolism is a hallmark of many diseases, including cancer and diabetes. acs.orgnih.govpatsnap.com While the role of L-lactate in these conditions is well-studied, the contribution of D-lactate and its derivatives is an emerging area of research.

In cancer, many tumor cells exhibit a metabolic switch to anaerobic glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govpatsnap.com This leads to increased production of lactate. Investigating whether this compound plays a role in the metabolic adaptations of cancer cells could open new avenues for therapeutic intervention.

Lactic acidosis, a condition characterized by elevated lactate levels, is associated with diseases like sepsis and diabetes. acs.org While typically associated with L-lactate, the presence of D-lactate, often from bacterial sources, can also be a concern. bioassaysys.com Studying the metabolism of this compound in these pathological states could provide insights into disease mechanisms and potential biomarkers.

Design of Specific Enzyme Inhibitors or Substrate Analogs for Chemical Biology Research

Enzyme inhibitors are powerful tools for studying enzyme function and can also have therapeutic applications. nih.govpatsnap.comnih.gov this compound can serve as a scaffold for designing specific inhibitors or substrate analogs for enzymes involved in lactate metabolism.

Lactate dehydrogenase (LDH) is a key enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate. nih.govcellbiolabs.com Inhibitors of LDH are being investigated as potential treatments for diseases like cancer and malaria. nih.gov By modifying the structure of this compound, researchers could develop potent and selective inhibitors of specific LDH isoforms or other related enzymes.

These inhibitors could be used to:

Probe the active site and mechanism of target enzymes.

Validate enzymes as potential drug targets.

Study the physiological consequences of inhibiting specific metabolic steps.

The table below summarizes some known inhibitors of Lactate Dehydrogenase.

| Inhibitor | Target(s) | Mechanism of Action | Potential Applications |

| Oxamic acid | Lactate Dehydrogenase-A (LDH-A) | Inhibitor | Anti-tumor, anti-proliferative medchemexpress.com |

| FX-11 | Lactate Dehydrogenase A (LDHA) | Potent, selective, reversible, and competitive inhibitor | Anti-tumor (lymphoma, pancreatic cancer) medchemexpress.com |

| Galloflavin | Lactate Dehydrogenase (LDH-A and LDH-B) | Potent inhibitor | Anti-cancer (blocks glycolysis and ATP production) medchemexpress.com |

| (R)-GNE-140 | Lactate Dehydrogenase A (LDHA) and B (LDHB) | Potent inhibitor | Research in cancer metabolism medchemexpress.com |

| AXKO-0046 | Lactate Dehydrogenase B (LDHB) | Selective inhibitor | Research in cancer metabolism medchemexpress.com |

| NHI-2 | Lactate Dehydrogenase A (LDHA) | Selective inhibitor | Anti-glycolytic, anti-proliferative in cancer cells medchemexpress.com |

| Gossypol | LDHA and LDHB | Inhibitor | Anti-cancer nih.gov |

| Berberine | LDH | Inhibitor | Cardioprotective nih.gov |

| Leonurine | LDH | Inhibitor | Cardioprotective nih.gov |

Application as a Chiral Building Block in Synthetic Biology and Natural Product Synthesis

Chiral molecules, which exist in left- and right-handed forms, are fundamental in biology. This compound, with its defined stereochemistry, is a valuable chiral building block for synthetic applications. nih.gov

In synthetic biology, there is a growing interest in creating novel biological pathways and systems. The use of chiral building blocks like this compound can enable the production of specific stereoisomers of desired products. For example, an alternative route for producing (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA), a key intermediate in herbicide chemistry, utilizes a chiral building block produced by fermentation. rsc.org This approach can lead to more efficient and environmentally friendly manufacturing processes.

In the synthesis of natural products, many of which are chiral, the availability of enantiomerically pure starting materials is crucial. This compound can serve as a precursor for the synthesis of complex natural products with specific stereochemical requirements.

Concluding Remarks and Outlook for Research on 2r 2 Phosphonooxypropanoic Acid

Synthesis of Key Research Findings and Identification of Current Knowledge Gaps

(2R)-2-phosphonooxypropanoic acid, also known as D-phospholactate, has been identified as a metabolite in the central carbon metabolism of various organisms, including the malaria parasite Plasmodium falciparum. nih.gov Research indicates that it is derived from the D-stereoisomer of lactate (B86563), pointing to the methylglyoxal (B44143) pathway as a key source of its precursor. nih.gov The methylglyoxal pathway is essential for detoxifying methylglyoxal, a byproduct of glycolysis. nih.gov Specifically, methylglyoxal is converted to S-D-lactoyl-glutathione and then to D-lactate. nih.gov It is hypothesized that D-lactate is subsequently phosphorylated to form 2-phospho-D-lactate, possibly to prevent its secretion from the cell. nih.gov

A significant finding is the role of the haloacid dehalogenase (HAD) family of metabolite phosphatases, such as phosphoglycolate phosphatase (PGP), in regulating the levels of 2-phospholactate. nih.gov Disruption of the pgp gene in P. falciparum leads to the accumulation of 2-phospholactate, suggesting that PGP is involved in its dephosphorylation. nih.gov

Despite these advances, several knowledge gaps remain. The specific kinase responsible for the phosphorylation of D-lactate to form this compound has not been definitively identified. nih.gov While the methylglyoxal pathway is a known source of the D-lactate precursor, the complete network of metabolic pathways influencing the synthesis and degradation of D-phospholactate is not fully understood. Furthermore, the precise physiological roles of this compound beyond being a metabolic intermediate are yet to be fully elucidated. The broader impact of its accumulation on cellular function and viability, particularly under different physiological or pathological conditions, requires further investigation.

Emerging Methodologies and Interdisciplinary Approaches in the Field of Phosphorylated Metabolites

The study of phosphorylated metabolites like this compound is being significantly advanced by emerging methodologies and interdisciplinary approaches.

Advanced Analytical Techniques: Mass spectrometry (MS) has become a cornerstone for the analysis of phosphorylated molecules due to its high sensitivity and ability to identify specific phosphorylation sites. nih.govnih.gov Techniques like immobilized metal affinity chromatography (IMAC) and metal oxide affinity chromatography (MOAC) are widely used for the enrichment of phosphopeptides prior to MS analysis. nih.govmdpi.com Furthermore, developments in liquid chromatography (LC) methods, such as strong cation exchange chromatography (SCX), are crucial for reducing sample complexity before MS analysis. nih.gov The combination of these enrichment and separation techniques allows for more comprehensive profiling of the phosphoproteome and, by extension, the phosphometabolome. nih.gov

Interdisciplinary Research: The complexity of metabolic networks necessitates a move from multidisciplinary to interdisciplinary research, integrating expertise from biochemistry, clinical science, epidemiology, and computational biology. nih.govnih.gov This collaborative approach is essential for translating fundamental discoveries in metabolomics into clinical applications. nih.govnih.gov For instance, the integration of multi-omics data (genomics, proteomics, transcriptomics, and metabolomics) with bioinformatics and metabolic modeling is proving powerful in understanding and engineering microbial metabolism. dtu.dk

Chemical Biology Tools: The field of chemical biology provides tools to dissect the roles of phosphorylation. nih.gov This includes the chemical synthesis of phosphorylated molecules and their non-phosphorylated counterparts to study their specific interactions and effects on protein function and signaling pathways. nih.govacs.org Genetically encoded biosensors are also being developed to visualize and quantify the spatiotemporal dynamics of metabolites and kinase activity within living cells. ucla.edu

These emerging methodologies are paving the way for a more detailed understanding of the synthesis, regulation, and function of phosphorylated metabolites.

Broader Significance in Metabolic Engineering, Systems Biology, and Chemical Biology

The study of this compound and other phosphorylated intermediates holds significant implications for several scientific disciplines.

Metabolic Engineering: A thorough understanding of the pathways involving phosphorylated metabolites is crucial for metabolic engineering. The goal of this field is to design and optimize microbial production of valuable chemicals, such as propionic acid. nih.govnih.gov By identifying and manipulating key enzymes and regulatory elements within metabolic networks, it is possible to enhance the production of desired compounds and improve the acid resistance of production strains. nih.gov For example, understanding the flux through pathways like the methylglyoxal pathway could inform strategies to redirect metabolic intermediates towards desired products.

Systems Biology: Systems biology aims to understand the complex interactions within biological systems. ucla.eduumbc.edu The study of phosphorylated metabolites contributes to this by providing critical data for the construction of comprehensive metabolic models. dtu.dk These models can simulate and predict the behavior of metabolic networks under different conditions, offering insights into cellular regulation and identifying potential targets for intervention in disease states. umbc.edu The integration of multi-omics datasets is a key aspect of this, allowing for a holistic view of cellular processes. dtu.dk

Chemical Biology: From a chemical biology perspective, phosphorus-containing molecules are central to life's processes, from the structure of DNA and RNA to the energy currency of the cell, ATP. rsc.org The study of phosphorylated metabolites like this compound contributes to our fundamental understanding of the logic and reactivity of phosphate (B84403) groups in biological systems. rsc.orgrsc.org This knowledge is essential for developing chemical tools to modulate and study phosphorylation-dependent signaling pathways, which are often dysregulated in diseases. nih.gov The development of novel chemical probes and inhibitors targeting enzymes involved in the metabolism of phosphorylated compounds is an active area of research with therapeutic potential.

Q & A

Q. How can the stereochemical configuration of (2R)-2-phosphonooxypropanoic acid be experimentally confirmed?

- Methodological Answer : The stereochemical integrity of the (2R) configuration can be validated using X-ray crystallography to resolve the crystal structure or chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers. Additionally, NMR spectroscopy with chiral shift reagents or isotopic labeling can confirm spatial arrangement. Reference standards with known stereochemistry are critical for calibration .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to identify proton and carbon environments (e.g., phosphonooxy group at δ~4.5 ppm for -coupled signals).

- FT-IR : Peaks at ~1250 cm (P=O stretch) and ~1050 cm (P-O-C linkage).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H] ions, confirming molecular weight (e.g., CHOP, MW 170.06 g/mol) .